molecular formula C10H7NO4 B13554030 Methyl 3-(3-nitrophenyl)prop-2-ynoate CAS No. 7515-22-2

Methyl 3-(3-nitrophenyl)prop-2-ynoate

Cat. No.: B13554030
CAS No.: 7515-22-2
M. Wt: 205.17 g/mol
InChI Key: NYTZNCKDIZOGTR-UHFFFAOYSA-N
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Description

Methyl 3-(3-nitrophenyl)prop-2-ynoate is an α,β-acetylenic ester featuring a nitro group at the meta position of the phenyl ring. Its molecular formula is C₁₀H₇NO₄, with a molecular weight of 205.17 g/mol. The compound’s structure combines the electron-withdrawing nitro group (-NO₂) with the electron-deficient triple bond of the propynoate moiety, rendering it reactive in cycloaddition and nucleophilic substitution reactions.

Properties

CAS No.

7515-22-2

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

methyl 3-(3-nitrophenyl)prop-2-ynoate

InChI

InChI=1S/C10H7NO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-4,7H,1H3

InChI Key

NYTZNCKDIZOGTR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-nitrophenyl)prop-2-ynoate typically involves the reaction of 3-nitrobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3-nitrophenyl)prop-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the alkyne position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3-nitrophenyl)prop-2-ynoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug precursor.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which Methyl 3-(3-nitrophenyl)prop-2-ynoate exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The alkyne moiety can participate in cycloaddition reactions, leading to the formation of biologically active compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The substituent on the phenyl ring significantly influences the electronic and steric properties of these propynoate esters. Below is a comparative analysis with key analogs:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl 3-(4-fluorophenyl)prop-2-ynoate 4-Fluoro C₁₀H₇FO₂ 178.15 High electrophilicity; used in fluorinated drug intermediates. Stable under inert conditions.
Methyl 3-(4-cyanophenyl)prop-2-ynoate 4-Cyano C₁₁H₇NO₂ 193.18 Enhanced electron deficiency; applied in click chemistry. Susceptible to hydrolysis.
Methyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate 5-Fluoro (pyridine) C₉H₅FNO₂ 190.14 Improved solubility in polar solvents; used in heterocyclic synthesis.
Methyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate 4-Chloro, 2-Fluoro C₁₀H₅ClF₃O₂ 242.59 Dual electron-withdrawing groups increase reactivity in Suzuki couplings.
Methyl 3-(3-nitrophenyl)prop-2-ynoate 3-Nitro C₁₀H₇NO₄ 205.17 Predicted high reactivity in Diels-Alder reactions; potential nitration side reactions. Inferred
Key Observations:
  • Steric Effects: Ortho-substituted analogs (e.g., 4-chloro-2-fluorophenyl) exhibit steric hindrance, reducing reaction rates in bulky transition states, whereas the meta-nitro derivative avoids such hindrance .
  • Stability: Nitro groups may introduce instability under reducing conditions, unlike halogenated derivatives, which are more robust in acidic/basic environments .

Spectroscopic and Crystallographic Data

While crystallographic data for the target compound are absent in the evidence, analogs like methyl 3-(4-fluorophenyl)prop-2-ynoate have been characterized using SHELX and ORTEP-3 software for structure refinement . Key differences in IR and NMR spectra would arise from the nitro group’s vibrational modes and deshielding effects on adjacent protons.

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